Triisononyl trimellitate
Overview
Description
Triisononyl trimellitate (TINTM) is a chemical compound with the molecular formula C36H60O6 . It is also known by other names such as tris(7-methyloctyl) benzene-1,2,4-tricarboxylate and 1,2,4-Benzenetricarboxylic acid, triisononyl ester .
Molecular Structure Analysis
The molecular structure of Triisononyl trimellitate is represented by the InChI string:InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3
. The molecular weight is 588.9 g/mol . Physical And Chemical Properties Analysis
Triisononyl trimellitate has a molecular weight of 588.9 g/mol . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
PVC Membrane Electrodes
Triisononyl trimellitate is used as a plasticizer in PVC membrane electrodes . These electrodes are essential in sensor technology, particularly in the development of ion-selective electrodes that are used for the detection and measurement of specific ions in various solutions.
High-Temperature Cable Insulation
This compound is utilized in PVC compounds for the production of high-temperature cables . It meets European and International standards like BS 6746, VDE 0207, UL 62, etc., providing insulation that can withstand extreme temperatures without degrading.
Automotive Interior Components
Triisononyl trimellitate is applied in vinyl sheets used for car interior components . These components are required to meet stringent specifications, such as low “windscreen fogging,” which refers to the tendency of volatile compounds to condense on the interior of the windshield.
Slush Molding Technology
The easy processability of Triisononyl trimellitate allows it to be exploited in slush molding technology . This manufacturing process is used for creating hollow or partially hollow items, often used in automotive applications.
Heat Resistance in Various Compounds
It is used in various compounds like foils, profiles, shoes, gaskets, etc., which require special properties such as heat resistance, low volatility, and low migration tendency .
Low-Temperature Flexibility
Unlike some other plasticizers, Triisononyl trimellitate provides good flexibility at low temperatures . This makes it suitable for use in environments where materials are exposed to cold climates.
Permanence and Compatibility
This compound offers excellent permanence and compatibility under high humidity conditions . It is highly resistant to extraction by aqueous soap, making it a durable choice for long-term applications.
Safety and Hazards
Triisononyl trimellitate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
Triisononyl Trimellitate (TINTM) is primarily used as a plasticizer in the manufacturing of flexible Polyvinyl Chloride (PVC) products . Its primary targets are the polymer chains of PVC. The molecules of TINTM sandwich themselves between PVC’s polymer chains, making the originally tightly packed, rigid structure moveable .
Mode of Action
TINTM acts like a molecular lubricant, allowing the polymer chains of PVC to slide past each other . This interaction increases the flexibility of the PVC, enhancing its processibility and use in various applications.
Pharmacokinetics
In terms of its physical and chemical properties, tintm is known to have a low water solubility (54ng/L at 20℃) and a high boiling point (3498℃ at 101 325 Pa), indicating its stability and low volatility .
Result of Action
The primary result of TINTM’s action is the increased flexibility and cold resistance of PVC products . This makes PVC more adaptable for various applications, including automotive parts, wire and cable insulation, and other conducting applications .
Action Environment
The efficacy and stability of TINTM are influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TINTM exhibits superior temperature resistance, making it an ideal plasticizer for high-temperature applications . Furthermore, TINTM is resistant to extraction and migration, enhancing its stability in various environments .
properties
IUPAC Name |
tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDXSCXISVYHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274203 | |
Record name | Tris(7-methyloctyl) trimellitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Triisononyl trimellitate | |
CAS RN |
53894-23-8, 890091-51-7 | |
Record name | Triisononyl trimellitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(7-methyloctyl) trimellitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisononyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIISONONYL TRIMELLITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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